molecular formula C25H32N4O B2801064 (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide CAS No. 1100152-59-7

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide

Cat. No.: B2801064
CAS No.: 1100152-59-7
M. Wt: 404.558
InChI Key: NXVXIPASNGQQGN-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide is a high-purity synthetic small molecule offered for research purposes. This compound features a complex structure incorporating a pyrrole core, a cyanoacrylamide moiety, and a dimethylaminoethyl group linked to an ethylphenyl substituent. Its structural profile suggests potential for investigation in various biochemical pathways. Researchers can explore its utility as a key intermediate in synthetic chemistry or as a candidate for biological screening. The presence of the cyanoacrylamide group is a structural feature found in certain kinase inhibitors, making this compound of interest for probing enzyme function and signal transduction mechanisms. The specific molecular framework, including the cyclopropyl-pyrrole unit, may be engineered for targeted protein interaction, which could be valuable in hit-to-lead optimization campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O/c1-6-19-7-9-20(10-8-19)24(28(4)5)16-27-25(30)22(15-26)14-21-13-17(2)29(18(21)3)23-11-12-23/h7-10,13-14,23-24H,6,11-12,16H2,1-5H3,(H,27,30)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVXIPASNGQQGN-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CNC(=O)C(=CC2=C(N(C(=C2)C)C3CC3)C)C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(CNC(=O)/C(=C/C2=C(N(C(=C2)C)C3CC3)C)/C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide is a complex organic compound noted for its unique structural features, including a cyano group and a pyrrole moiety. This compound belongs to a class of enamide derivatives, which are recognized for their diverse biological activities. Understanding its biological activity is essential for potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Molecular Formula C19H24N4
Functional Groups Cyano, Pyrrole, Dimethylamino, Ethylphenyl
IUPAC Name (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis.
  • Cyclopropanation : Utilizing the Simmons-Smith reaction to introduce the cyclopropyl group.
  • Cyano Group Introduction : Through nucleophilic substitution reactions using cyanide salts.

Biological Activity

Research on the biological activity of (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide indicates several potential therapeutic effects:

1. Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit significant anti-inflammatory activity. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions such as asthma and other respiratory diseases.

2. Interaction with Biological Targets

The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly affecting mood or pain perception. The compound's unique structure allows it to interact with various biological macromolecules, which is crucial for elucidating its mechanism of action.

3. Anticancer Potential

Compounds with similar structural motifs have shown promise in anticancer applications. The specific mechanisms through which this compound might exert anticancer effects remain to be fully explored but warrant further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the pyrrole ring, acrylamide backbone, and terminal amide group. Below is a detailed comparison based on substituent modifications and inferred physicochemical/biochemical properties:

Table 1: Structural and Functional Comparison with Analogs

Compound Name / ID Key Structural Differences Potential Implications Source
(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-pyrrol-3-yl]-N-(2-methyl-4-nitro-phenyl)prop-2-enamide Methoxyphenyl (position 1) and nitro-substituted phenyl (amide terminal) Increased electron-withdrawing effects (nitro group) may enhance binding to aromatic-rich targets .
EN300-265802 3-(Morpholine-4-sulfonyl)phenyl at pyrrole position 1; pyridin-2-yl amide terminal Sulfonyl and morpholine groups improve solubility; pyridinyl may enhance metal coordination .
EN300-266178 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)pyrazole; thiazol-2-yl amide terminal Fluorine enhances metabolic stability; thiazole may modulate π-π stacking interactions .
(E)-2-cyano-3-[1-cyclohexyl-2,5-dimethyl-pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide Cyclohexyl (position 1) instead of cyclopropyl Increased steric bulk may reduce membrane permeability but improve target selectivity .
(E)-3-(4-nitrophenyl)-N-pyridin-2-yl-prop-2-enamide Simplified structure: lacks pyrrole ring and dimethylaminoethyl group Reduced complexity may lower potency but improve synthetic accessibility .

Key Observations:

Pyrrole Substitutions :

  • The cyclopropyl group in the target compound provides moderate steric hindrance and conformational rigidity compared to bulkier cyclohexyl () or planar aryl groups (e.g., 4-methoxyphenyl in ). This balance may optimize both solubility and target engagement.
  • 2,5-Dimethyl groups on the pyrrole are conserved across analogs, suggesting their role in stabilizing hydrophobic interactions or preventing oxidative metabolism .

Terminal Amide Modifications: The dimethylaminoethyl-4-ethylphenyl moiety introduces a basic tertiary amine, which may improve solubility in physiological environments compared to non-polar terminals (e.g., 4-methylphenyl in ).

Research Findings and Limitations

  • Synthetic Accessibility: The compound’s synthesis likely employs standard acrylamide-forming reactions (e.g., Knoevenagel condensation), as seen in analogs like EN300-265802 .
  • Computational Predictions : Using similarity coefficients (e.g., Tanimoto index), the compound shows moderate similarity (~60–70%) to pyrrole-based acrylamides in public databases, suggesting shared pharmacophoric features .
  • Limitations: No direct experimental data (e.g., IC₅₀, crystallographic binding modes) are available in the provided evidence, necessitating caution in extrapolating functional properties.

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Coupling reactions between the pyrrole and enamide moieties under anhydrous conditions .
  • Cyclopropane ring formation via [2+1] cycloaddition, requiring precise temperature control (e.g., 0–5°C) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction yields by stabilizing intermediates .
  • Purification : Column chromatography or recrystallization is critical for isolating the pure (E)-isomer .

Table 1. Representative Reaction Conditions

StepSolventTemperature (°C)CatalystYield (%)
Pyrrole-Enamide CouplingDMF80–90K₂CO₃65–75
CyclopropanationTHF0–5Rh₂(OAc)₄50–60
Final PurificationEthanolRT85–90

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., (E)-configuration via coupling constants) and substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for Cl/Br-containing intermediates .
  • HPLC-PDA : Assesses purity (>95%) and identifies trace impurities from side reactions .

Q. What are the primary considerations for designing initial biological activity assays?

  • Target selection : Prioritize receptors/enzymes with structural homology to known enamide targets (e.g., kinase inhibitors) .
  • In vitro assays : Use cell-free systems (e.g., enzymatic inhibition) to minimize confounding factors from cell permeability .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX refinement) inform the understanding of this compound’s reactivity?

  • SHELX refinement (via SHELXL) resolves bond lengths and angles, revealing steric strain in the cyclopropyl-pyrrole moiety that may influence hydrolysis susceptibility .
  • Hydrogen-bonding networks : Graph-set analysis identifies intermolecular interactions (e.g., N–H⋯O) that stabilize the crystal lattice, informing solubility and stability under storage .

Q. What methodologies resolve contradictions in biological activity data for this compound?

  • Assay replication : Repeat experiments under varied conditions (e.g., pH, serum concentration) to assess reproducibility .
  • Structural analogs : Compare activity with derivatives (e.g., replacing dimethylamino with piperidinyl) to isolate pharmacophore contributions .
  • Meta-analysis : Use public databases (e.g., ChEMBL) to contextualize results against structurally similar compounds .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding poses with kinase domains, prioritizing residues within 4 Å of the enamide group for mutagenesis studies .
  • MD simulations : Analyze conformational stability of the cyclopropyl ring in aqueous vs. lipid bilayer environments to predict membrane permeability .
  • QSAR models : Correlate substituent electronegativity (e.g., cyano vs. nitro groups) with activity trends across analogs .

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